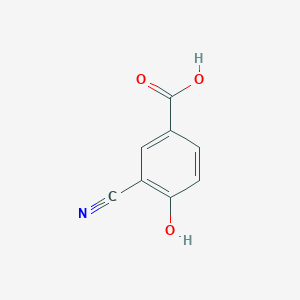

3-Cyano-4-hydroxybenzoic Acid

Description

BenchChem offers high-quality 3-Cyano-4-hydroxybenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-4-hydroxybenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCSFDLSLAVLBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456505 | |

| Record name | 3-Cyano-4-hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70829-28-6 | |

| Record name | RP-112533 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070829286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyano-4-hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RP-112533 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PTA3WT4SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyano-4-hydroxybenzoic Acid: Discovery and Synthesis

This technical guide provides a comprehensive overview of 3-Cyano-4-hydroxybenzoic acid, a versatile building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, experimental protocols, and its role as a key intermediate in the development of therapeutic agents.

Discovery

The precise historical details of the initial discovery, including the first synthesis or isolation of 3-Cyano-4-hydroxybenzoic acid, are not extensively documented in readily available scientific literature. Its emergence is closely tied to the broader exploration of substituted benzoic acid derivatives and the development of cyanation and formylation reactions in organic chemistry.

Synthesis of 3-Cyano-4-hydroxybenzoic Acid

Several synthetic routes to 3-Cyano-4-hydroxybenzoic acid and its esters have been developed, each with distinct advantages and disadvantages. The primary methods include the cyanation of halogenated or formylated precursors and the Sandmeyer reaction from an amino-substituted benzoic acid.

A notable method, particularly for industrial-scale production, involves a two-step synthesis of the methyl ester of 3-Cyano-4-hydroxybenzoic acid starting from methyl 4-hydroxybenzoate. This process is advantageous as it circumvents the use of highly toxic cuprous cyanide[1].

The general workflow for this synthesis is depicted below:

Caption: Synthetic workflow for 3-Cyano-4-hydroxybenzoic acid via a formyl intermediate.

Another common laboratory-scale synthesis involves the cyanation of a halogenated precursor, such as an iodo-substituted 4-hydroxybenzoic acid derivative. This method typically employs a cyanide source like sodium cyanide (NaCN) in the presence of a copper(I) cyanide (CuCN) catalyst[2].

Caption: Synthesis of 3-Cyano-4-hydroxybenzoic acid from an iodo-precursor.

A classical approach to introduce a cyano group onto an aromatic ring is the Sandmeyer reaction. This method involves the diazotization of an amino group, followed by treatment with a cyanide salt, typically in the presence of a copper catalyst. For the synthesis of 3-Cyano-4-hydroxybenzoic acid, the starting material would be 3-Amino-4-hydroxybenzoic acid[3].

Caption: Synthesis of 3-Cyano-4-hydroxybenzoic acid via the Sandmeyer reaction.

Data Presentation: Comparison of Synthesis Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Reference |

| Via Formyl Intermediate | Methyl 4-hydroxybenzoate | 1. MgCl₂, Triethylamine, Paraformaldehyde2. Hydroxylamine hydrochloride, Acetyl chloride | 1. 60°C2. 80°C | Not explicitly stated for the final acid, but described as high efficiency for industrial production. | [1] |

| Via Iodo-Intermediate | 3-Iodo-4-propoxybenzoic acid derivative | NaCN, CuCN, DMF | 110°C, 2 hours | 67% | [2] |

| Via Sandmeyer Reaction | 3-Amino-4-hydroxybenzoic acid | NaNO₂, HCl, CuCN | Diazotization at low temperature, followed by cyanation. | Yields can vary depending on the specific conditions. | [3] |

Experimental Protocols

This protocol is adapted from patent WO2018121050A1 and describes the synthesis of the methyl ester.[1]

Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

-

To a 50 L reaction kettle, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).

-

Heat the mixture in an oil bath at 60°C (internal temperature approximately 44°C) and stir overnight.

-

Cool the reaction mixture to room temperature.

-

Slowly add an aqueous solution of 5 L of concentrated hydrochloric acid.

-

Filter off any insoluble material.

-

Extract the aqueous layer with dichloromethane (4 times).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-formyl-4-hydroxybenzoate.

Step 2: Synthesis of Methyl 3-cyano-4-hydroxybenzoate

-

To a 50 L reaction kettle, add the methyl 3-formyl-4-hydroxybenzoate obtained from the previous step, hydroxylamine hydrochloride (1.14 kg), and a solvent mixture of acetonitrile (10 L) and N,N-dimethylformamide (2.5 L).

-

Add acetyl chloride (1.17 L) to the mixture.

-

Heat the reaction mixture to 80°C and stir for 2 hours to complete the conversion to methyl 3-cyano-4-hydroxybenzoate.

This protocol is adapted from ChemicalBook.[2]

-

In a reaction vessel under a nitrogen atmosphere, combine the 3-iodo-4-hydroxybenzoic acid derivative (0.72 mmol), sodium cyanide (0.04 g, 0.8 mmol), and copper(I) cyanide (0.07 g, 0.8 mmol) in anhydrous N,N-dimethylformamide (2 mL).

-

Stir the mixture at 110°C for 2 hours.

-

After the reaction is complete, evaporate the solvent under vacuum.

-

Suspend the residue in water (10 mL) and adjust the pH to approximately 10 with a 1 M sodium hydroxide solution.

-

Filter to remove any insoluble material.

-

Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 3.

-

Extract the product with dichloromethane (2 x 20 mL).

-

Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-Cyano-4-hydroxybenzoic acid as a brown solid (yield: 67%).

Signaling Pathway Involvement

While there is limited information on the direct involvement of 3-Cyano-4-hydroxybenzoic acid in specific signaling pathways, it serves as a crucial scaffold for the synthesis of highly potent and selective modulators of biological targets. A prominent example is its use in the development of antagonists for the human glucagon receptor (hGluR).

A derivative, 3-cyano-4-hydroxybenzoic acid [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide , has been identified as a highly potent noncompetitive antagonist of the hGluR with an IC₅₀ of 2.3 nM[4]. The glucagon receptor is a G-protein coupled receptor (GPCR) that plays a critical role in regulating blood glucose levels. Antagonism of this receptor is a key therapeutic strategy for the treatment of type 2 diabetes.

The mechanism of action involves the binding of the antagonist to the glucagon receptor, thereby preventing the binding of the endogenous ligand, glucagon. This inhibition blocks the downstream signaling cascade that leads to hepatic glucose production.

Caption: Antagonism of the human glucagon receptor signaling pathway by a 3-Cyano-4-hydroxybenzoic acid derivative.

References

- 1. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 2. 3-Cyano-4-hydroxybenzoic acid | 70829-28-6 [chemicalbook.com]

- 3. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 4. Optimization of alkylidene hydrazide based human glucagon receptor antagonists. Discovery of the highly potent and orally available 3-cyano-4-hydroxybenzoic acid [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Properties of 3-Cyano-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-4-hydroxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its theoretical and known physicochemical properties. Due to a lack of specific computational and extensive experimental studies on this molecule in publicly available literature, this guide combines reported data with theoretical predictions based on the analysis of structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of 3-Cyano-4-hydroxybenzoic acid, highlighting areas where further investigation is warranted.

Introduction

3-Cyano-4-hydroxybenzoic acid (C₈H₅NO₃) is a small organic molecule featuring a benzene ring substituted with a carboxyl group, a hydroxyl group, and a nitrile group. This unique combination of functional groups imparts specific electronic and chemical properties that make it an interesting candidate for further research, particularly in the development of novel therapeutic agents and functional materials. The presence of the electron-withdrawing cyano and carboxylic acid groups, along with the electron-donating hydroxyl group, creates a distinct electronic profile that influences its reactivity, intermolecular interactions, and potential biological activity.

Physicochemical and Theoretical Properties

The following tables summarize the known and predicted physicochemical properties of 3-Cyano-4-hydroxybenzoic acid. It is important to note that much of the data, particularly regarding its electronic and spectral properties, is based on theoretical predictions and data from analogous compounds due to the limited availability of direct experimental and computational studies.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-Cyano-4-hydroxybenzoic acid | PubChem[1] |

| Molecular Formula | C₈H₅NO₃ | PubChem[1] |

| Molecular Weight | 163.13 g/mol | PubChem[1] |

| CAS Number | 70829-28-6 | ChemicalBook[2] |

| Melting Point | 265-266 °C | ChemicalBook |

| Boiling Point (Predicted) | 392.4 ± 37.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 4.01 ± 0.10 | ChemicalBook[1] |

| InChI | InChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,(H,11,12) | PubChem[1] |

| InChIKey | KUCSFDLSLAVLBY-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC(=C(C=C1C(=O)O)C#N)O | PubChem[1] |

Table 2: Theoretical Spectral and Electronic Properties (Predicted)

| Property | Predicted Value/Range | Remarks |

| ¹H NMR (ppm) | Aromatic protons: ~7.0-8.5 ppm; Carboxyl proton: >10 ppm; Hydroxyl proton: variable | Chemical shifts are influenced by solvent and concentration. Aromatic region will show splitting patterns corresponding to the substitution. |

| ¹³C NMR (ppm) | Carboxyl carbon: ~165-175 ppm; Aromatic carbons: ~110-160 ppm; Cyano carbon: ~115-125 ppm | The specific chemical shifts would require DFT calculations for accurate prediction. |

| Major IR Peaks (cm⁻¹) | ~3300-2500 (O-H stretch, carboxylic acid), ~3200 (O-H stretch, phenol), ~2230 (C≡N stretch), ~1700 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch) | Broadening of the O-H band is expected due to hydrogen bonding. |

| UV-Vis λmax (nm) | ~250-260 nm and ~290-300 nm | Predictions based on the UV-Vis spectra of similar hydroxybenzoic acids.[3][4] |

| HOMO-LUMO Gap | Not available | Specific DFT calculations are required. A moderate gap is expected for this type of aromatic compound. |

Experimental Protocols

Synthesis of 3-Cyano-4-hydroxybenzoic acid

Reaction: Conversion of an aryl iodide to a nitrile using a cyanide source, catalyzed by a copper salt.

Materials:

-

3-Iodo-4-hydroxybenzoic acid derivative (e.g., 3-Iodo-4-propoxybenzoic acid as a precursor, followed by deprotection)

-

Sodium cyanide (NaCN)

-

Copper(I) cyanide (CuCN)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Sodium hydroxide (NaOH) solution

-

Dilute Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine the 3-iodo-4-hydroxybenzoic acid derivative (1.0 eq), sodium cyanide (1.1 eq), and copper(I) cyanide (1.1 eq) in anhydrous DMF.

-

Stir the mixture under a nitrogen atmosphere at 110 °C for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and evaporate the DMF under reduced pressure.

-

Suspend the residue in water and adjust the pH to ~10 with 1 M NaOH solution to dissolve the product and deprotonate the phenolic hydroxyl group.

-

Filter to remove any insoluble material.

-

Acidify the filtrate to pH ~3 with dilute HCl to precipitate the 3-Cyano-4-hydroxybenzoic acid.

-

Extract the product with dichloromethane (3 x volume of aqueous phase).

-

Combine the organic phases and dry over anhydrous MgSO₄.

-

Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) to confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of the key functional groups (O-H, C≡N, C=O) can be confirmed by acquiring an FTIR spectrum of the solid sample (e.g., using a KBr pellet).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its elemental composition.

-

Purity Analysis: The purity of the synthesized compound can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Potential Applications in Drug Development

While no specific biological activities or signaling pathway modulations have been reported for 3-Cyano-4-hydroxybenzoic acid itself, its structural motifs are present in various biologically active molecules.

-

Enzyme Inhibition: The combination of a carboxylic acid and a nitrile group on a phenolic scaffold suggests potential for this molecule to act as an inhibitor for various enzymes. For instance, derivatives of benzoic acid are known to inhibit enzymes involved in metabolic pathways. The cyano group can act as a hydrogen bond acceptor or a reactive center.

-

Scaffold for Medicinal Chemistry: 3-Cyano-4-hydroxybenzoic acid can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities. The carboxylic acid and hydroxyl groups provide handles for further chemical modifications.

A study on 4-hydroxybenzoic acid has shown its involvement in a signaling system that controls the physiology and virulence of Shigella sonnei, where it binds to the response regulator AaeR.[5][6] While this is for the parent compound, it suggests that substituted hydroxybenzoic acids could potentially interfere with bacterial signaling pathways.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis and purification of 3-Cyano-4-hydroxybenzoic acid.

Caption: Proposed workflow for the synthesis and purification of 3-Cyano-4-hydroxybenzoic acid.

Hypothetical Signaling Pathway Interaction

Based on the known activity of 4-hydroxybenzoic acid, the following diagram illustrates a hypothetical mechanism by which 3-Cyano-4-hydroxybenzoic acid might interfere with a bacterial signaling pathway.

Caption: Hypothetical inhibition of a bacterial signaling pathway by 3-Cyano-4-hydroxybenzoic acid.

Conclusion and Future Directions

3-Cyano-4-hydroxybenzoic acid presents as a molecule with interesting, yet largely unexplored, theoretical and practical properties. The available data on its physicochemical characteristics provide a starting point for its synthesis and handling. However, a significant gap exists in the literature concerning its computational analysis, detailed spectroscopic characterization, and biological activity.

Future research should focus on:

-

Computational Studies: Performing Density Functional Theory (DFT) calculations to determine its optimized geometry, electronic properties (HOMO, LUMO, electrostatic potential), and to predict its NMR, IR, and UV-Vis spectra.

-

Synthesis and Characterization: Developing and optimizing a robust synthetic route for 3-Cyano-4-hydroxybenzoic acid and performing comprehensive spectroscopic analysis to validate its structure and purity.

-

Biological Evaluation: Screening for its biological activity against various targets, such as enzymes and receptors, to explore its potential as a lead compound in drug discovery. Investigating its effect on bacterial signaling pathways could be a promising avenue.

This technical guide serves as a call for further investigation into the properties and potential applications of this intriguing molecule. The structured data and proposed experimental workflows herein provide a solid foundation for such future research endeavors.

References

- 1. 3-Cyano-4-hydroxybenzoic acid | C8H5NO3 | CID 11137463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Cyano-4-hydroxybenzoic acid | 70829-28-6 [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Cyano-4-hydroxybenzoic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyano-4-hydroxybenzoic acid, a substituted benzoic acid derivative of interest in chemical and pharmaceutical research. The document details its chemical structure, physicochemical properties, and proposed synthesis. Due to the limited availability of direct experimental data, this guide also presents predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and discusses the known biological activities of the parent compound, 4-hydroxybenzoic acid, as a basis for potential future investigation. Standardized experimental protocols for synthesis and characterization are also provided to facilitate further research on this compound.

Introduction

3-Cyano-4-hydroxybenzoic acid is an aromatic carboxylic acid featuring both a nitrile and a hydroxyl functional group on the benzene ring. This substitution pattern makes it an intriguing candidate for various applications, including as a building block in organic synthesis and as a potential scaffold in drug discovery. The electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the electron-donating hydroxyl group, creates a unique electronic environment that may impart specific chemical reactivity and biological activity. This guide aims to consolidate the available information on this compound and provide a foundation for future research and development.

Chemical Structure and Identifiers

The chemical structure of 3-Cyano-4-hydroxybenzoic acid is characterized by a benzene ring substituted at position 1 with a carboxylic acid group, at position 3 with a cyano group, and at position 4 with a hydroxyl group.

Table 1: Chemical Identifiers for 3-Cyano-4-hydroxybenzoic acid

| Identifier | Value |

| IUPAC Name | 3-Cyano-4-hydroxybenzoic acid[1] |

| CAS Number | 70829-28-6[1] |

| Molecular Formula | C₈H₅NO₃[1] |

| SMILES | O=C(O)c1ccc(O)c(c1)C#N |

| InChI | InChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,(H,11,12)[1] |

Physicochemical Properties

The physicochemical properties of 3-Cyano-4-hydroxybenzoic acid are summarized in the table below. It is a solid at room temperature with a relatively high melting point.

Table 2: Physicochemical Properties of 3-Cyano-4-hydroxybenzoic acid

| Property | Value | Source |

| Molecular Weight | 163.13 g/mol | [1] |

| Melting Point | 265-266 °C | |

| Appearance | Solid | |

| pKa (predicted) | 3.5 ± 0.3 | |

| logP (predicted) | 1.8 | [1] |

Spectroscopic Data (Predicted and Expected)

Due to the absence of publicly available experimental spectra for 3-Cyano-4-hydroxybenzoic acid, this section provides predicted data based on its chemical structure and general spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents.

Table 3: Predicted ¹H NMR Chemical Shifts for 3-Cyano-4-hydroxybenzoic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.2 | d | ~2 |

| H-5 | ~7.1 | d | ~8 |

| H-6 | ~8.0 | dd | ~8, 2 |

| -OH | Variable | br s | - |

| -COOH | Variable | br s | - |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for 3-Cyano-4-hydroxybenzoic acid

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (COOH) | ~166 |

| C-2 | ~135 |

| C-3 (C-CN) | ~105 |

| C-4 (C-OH) | ~160 |

| C-5 | ~118 |

| C-6 | ~133 |

| C-CN | ~117 |

| C (Carboxyl) | ~125 |

Infrared (IR) Spectroscopy (Expected)

The IR spectrum of 3-Cyano-4-hydroxybenzoic acid is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and nitrile functional groups.

Table 5: Expected IR Absorption Bands for 3-Cyano-4-hydroxybenzoic acid

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3400-3200 (broad) | Stretching vibration |

| O-H (carboxylic acid) | 3300-2500 (very broad) | Stretching vibration |

| C-H (aromatic) | 3100-3000 | Stretching vibration |

| C≡N (nitrile) | 2240-2220 | Stretching vibration |

| C=O (carboxylic acid) | 1710-1680 | Stretching vibration |

| C=C (aromatic) | 1600, 1500, 1450 | Ring stretching vibrations |

| C-O | 1320-1210 | Stretching vibration |

| O-H (bend) | 1440-1395 | In-plane bending |

Mass Spectrometry (MS) (Predicted Fragmentation)

In an electron ionization mass spectrum, 3-Cyano-4-hydroxybenzoic acid (MW = 163.13) would be expected to show a molecular ion peak at m/z 163. The fragmentation pattern would likely involve the loss of small, stable molecules.

Table 6: Predicted Mass Spectrometry Fragmentation for 3-Cyano-4-hydroxybenzoic acid

| m/z | Proposed Fragment |

| 163 | [M]⁺ |

| 146 | [M - OH]⁺ |

| 118 | [M - COOH]⁺ |

| 90 | [M - COOH - HCN]⁺ |

Synthesis

Caption: Proposed synthetic workflow for 3-Cyano-4-hydroxybenzoic acid.

Biological Activity (Inferred from Related Compounds)

Direct experimental data on the biological activity of 3-Cyano-4-hydroxybenzoic acid is currently unavailable. However, the parent compound, 4-hydroxybenzoic acid, and its derivatives have been studied for various biological effects. These studies can provide a basis for hypothesizing the potential activities of the 3-cyano derivative.

4-Hydroxybenzoic acid and its derivatives are known to possess antimicrobial and antioxidant properties.[2] Some studies have also explored their potential as anticancer agents.[3] For example, certain hydroxybenzoic acid derivatives have been shown to induce apoptosis in cancer cells.[4]

A significant area of research for 4-hydroxybenzoic acid is its role as a signaling molecule in bacteria, particularly in quorum sensing.[5] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.

Given this background, 3-Cyano-4-hydroxybenzoic acid could potentially exhibit similar or modified biological activities. The introduction of the cyano group may alter its electronic properties and steric profile, potentially leading to different interactions with biological targets.

Potential Signaling Pathway Involvement

Based on the known role of 4-hydroxybenzoic acid in bacterial quorum sensing, it is plausible that 3-Cyano-4-hydroxybenzoic acid could interfere with or modulate this pathway. In some bacteria, 4-hydroxybenzoic acid acts as a precursor to the synthesis of quorum sensing molecules.

Caption: Potential modulation of a bacterial quorum sensing pathway by 3-Cyano-4-hydroxybenzoic acid.

Experimental Protocols

This section provides generalized experimental protocols that can be adapted for the synthesis and characterization of 3-Cyano-4-hydroxybenzoic acid.

Proposed Synthesis of 3-Cyano-4-hydroxybenzoic Acid

This protocol is a proposed method and has not been experimentally validated.

-

Esterification of 4-Hydroxybenzoic Acid:

-

Dissolve 4-hydroxybenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Neutralize the reaction mixture and extract the methyl 4-hydroxybenzoate with an organic solvent.

-

Purify the product by recrystallization or column chromatography.

-

-

Formylation of Methyl 4-hydroxybenzoate:

-

Perform a Reimer-Tiemann reaction by dissolving methyl 4-hydroxybenzoate in a solution of sodium hydroxide.

-

Add chloroform dropwise while maintaining the temperature.

-

Reflux the mixture for 1-2 hours.

-

Acidify the reaction mixture and extract the methyl 3-formyl-4-hydroxybenzoate.

-

-

Conversion to Nitrile:

-

React the methyl 3-formyl-4-hydroxybenzoate with hydroxylamine hydrochloride in a suitable solvent to form the oxime.

-

Dehydrate the oxime using a reagent like acetic anhydride to yield methyl 3-cyano-4-hydroxybenzoate.

-

-

Hydrolysis to 3-Cyano-4-hydroxybenzoic Acid:

-

Hydrolyze the methyl ester using an aqueous solution of sodium hydroxide under reflux.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the 3-Cyano-4-hydroxybenzoic acid.

-

Filter, wash with cold water, and dry the final product.

-

Caption: Flowchart of the proposed synthesis protocol.

Characterization Methods

-

Melting Point Determination:

-

A small amount of the dried, powdered sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised slowly (1-2 °C/min) near the expected melting point.

-

The temperature range from the first appearance of liquid to complete melting is recorded.

-

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

-

-

FTIR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after dissolving in a suitable solvent for techniques like electrospray ionization (ESI).

-

Acquire the mass spectrum in the desired mass range.

-

Conclusion

3-Cyano-4-hydroxybenzoic acid is a compound with potential for further exploration in various fields of chemistry and drug discovery. While experimental data on this specific molecule is scarce, this guide provides a comprehensive starting point for researchers by summarizing its known properties, presenting predicted spectroscopic data, and outlining potential synthetic and characterization methodologies. The inferred biological activities based on related compounds suggest that investigations into its antimicrobial, anticancer, and quorum sensing modulatory effects could be fruitful areas of future research. The protocols and data presented herein are intended to facilitate and encourage such investigations.

References

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3-Cyano-4-hydroxybenzoic Acid (CAS: 70829-28-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-hydroxybenzoic acid, with the CAS number 70829-28-6, is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a hydroxyl group, and a nitrile group on a benzene ring, makes it a molecule of interest in organic synthesis and potentially in medicinal chemistry. The strategic placement of these functional groups offers multiple reaction sites for the synthesis of more complex molecules and derivatives. This guide provides a comprehensive overview of the known properties, synthesis, and analytical characterization of 3-Cyano-4-hydroxybenzoic acid. While its direct biological applications and roles in signaling pathways are not extensively documented in current literature, its structural similarity to other biologically active hydroxybenzoic acids suggests potential for future investigation in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of 3-Cyano-4-hydroxybenzoic acid are summarized in the table below. This data is essential for its handling, formulation, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 70829-28-6 | [1] |

| Molecular Formula | C₈H₅NO₃ | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| Melting Point | 265-266 °C | N/A |

| Boiling Point (Predicted) | 392.4 ± 37.0 °C | N/A |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | N/A |

| pKa (Predicted) | 4.01 ± 0.10 | N/A |

| Appearance | Off-white to faint yellow solid | N/A |

| Solubility | Information not available | |

| InChI | InChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,(H,11,12) | [1] |

| SMILES | C1=CC(=C(C=C1C(=O)O)C#N)O | [1] |

Synthesis and Purification

Several synthetic routes to 3-Cyano-4-hydroxybenzoic acid and its esters have been reported. Below are detailed experimental protocols for two common methods.

Synthesis via Cyanation of a Halogenated Precursor

A common method for introducing a cyano group onto an aromatic ring is through nucleophilic substitution of a halide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting material, a halogenated 4-hydroxybenzoic acid derivative (e.g., 3-iodo-4-hydroxybenzoic acid), with a cyanide source such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN) in a suitable high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is typically heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is quenched with water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Extraction: The aqueous mixture is then extracted with an organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Cyano-4-hydroxybenzoic acid. Further purification can be achieved by recrystallization.

Synthesis of the Methyl Ester Derivative

A patent describes a two-step method for the preparation of methyl 3-cyano-4-hydroxybenzoate, which can then be hydrolyzed to the carboxylic acid.[2] This method avoids the use of highly toxic cuprous cyanide.[2]

Step 1: Formylation of Methyl 4-hydroxybenzoate

-

To a reaction vessel, add methyl 4-hydroxybenzoate, magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane.

-

Heat the mixture overnight.

-

After cooling, add a dilute aqueous solution of hydrochloric acid.

-

Filter any insoluble material and extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent to obtain methyl 3-formyl-4-hydroxybenzoate.

Step 2: Conversion of the Formyl Group to a Cyano Group

-

To the crude methyl 3-formyl-4-hydroxybenzoate, add hydroxylamine hydrochloride and a catalytic amount of an acid chloride (e.g., acetyl chloride) in a suitable solvent.

-

Heat the reaction mixture to drive the formation of the oxime and subsequent dehydration to the nitrile.

-

Upon completion, the reaction is worked up by extraction and purified to yield methyl 3-cyano-4-hydroxybenzoate.

Purification by Recrystallization

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for benzoic acid derivatives include water, ethanol, or mixtures thereof.

-

Dissolution: In an Erlenmeyer flask, add the crude 3-Cyano-4-hydroxybenzoic acid and a minimal amount of the chosen hot solvent to dissolve it completely.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur as the solution cools. The flask can then be placed in an ice bath to maximize crystal yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H-NMR spectrum of 3-Cyano-4-hydroxybenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆) would show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The splitting patterns and chemical shifts of the aromatic protons would be characteristic of a 1,2,4-trisubstituted benzene ring.

While a published spectrum was not found in the search, a typical spectrum would exhibit:

-

A singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm).

-

A singlet for the phenolic hydroxyl proton, also at a downfield chemical shift.

-

Three aromatic protons with characteristic splitting patterns (doublet, doublet of doublets).

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the key functional groups present in the molecule. The expected characteristic IR absorption bands for 3-Cyano-4-hydroxybenzoic acid are:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

-

O-H stretch (phenol): A sharp to broad band around 3600-3200 cm⁻¹.

-

C≡N stretch (nitrile): A sharp, medium-intensity band around 2230-2210 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1725-1700 cm⁻¹.

-

C=C stretch (aromatic): Several bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-Cyano-4-hydroxybenzoic acid (MW = 163.13), the molecular ion peak (M⁺) would be expected at m/z 163. Fragmentation may involve the loss of CO₂, H₂O, or the cyano group.

Biological Activity and Applications in Drug Development

Currently, there is a significant lack of publicly available information regarding the specific biological activities of 3-Cyano-4-hydroxybenzoic acid and its direct applications in drug development or its role in signaling pathways.

While many hydroxybenzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, these have not been specifically reported for the 3-cyano derivative.[3] Its structural features, however, suggest that it could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. The presence of the cyano group can influence the electronic properties and binding interactions of the molecule, potentially leading to unique biological profiles compared to its non-cyanated analogs.

For researchers in drug development, 3-Cyano-4-hydroxybenzoic acid represents an underexplored molecule that could be a starting point for the design and synthesis of new chemical entities for various therapeutic targets. Further screening and biological evaluation are necessary to uncover its potential pharmacological relevance.

Safety and Handling

Based on available safety data sheets, 3-Cyano-4-hydroxybenzoic acid should be handled with care in a laboratory setting.[4]

-

Hazards: It is classified as harmful if swallowed and may cause skin and eye irritation.[4]

-

Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[4]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. [N/A]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[4]

Conclusion

3-Cyano-4-hydroxybenzoic acid is a well-characterized small molecule with established synthetic routes and known physicochemical properties. Its utility as a chemical intermediate is clear, offering a versatile platform for the synthesis of more complex structures. However, its biological activity and potential applications in drug discovery remain largely unexplored. This technical guide provides a solid foundation of the current knowledge of this compound, highlighting the significant opportunity for further research into its pharmacological properties and its potential role in the development of new therapeutic agents. The detailed protocols for its synthesis and purification, along with its analytical characterization data, should serve as a valuable resource for researchers and scientists in the field.

References

- 1. 3-Cyano-4-hydroxybenzoic acid | C8H5NO3 | CID 11137463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide on the Solubility and Stability of 3-Cyano-4-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-Cyano-4-hydroxybenzoic acid. The information herein is intended to support research, development, and formulation activities involving this compound. While specific experimental data for 3-Cyano-4-hydroxybenzoic acid is not widely available in published literature, this guide outlines detailed experimental protocols for determining these crucial physicochemical properties and presents illustrative data based on established methodologies for similar aromatic carboxylic acids.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. Understanding the solubility of 3-Cyano-4-hydroxybenzoic acid in various solvents is essential for developing suitable formulations.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for 3-Cyano-4-hydroxybenzoic acid in a range of aqueous and organic solvents at ambient temperature. This data is for illustrative purposes to demonstrate how results would be presented. Actual experimental values should be determined using the protocols outlined below.

| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) | Illustrative Solubility (mol/L) |

| Water (pH 1.2) | 25 | 0.8 | 0.0049 |

| Water (pH 7.4) | 25 | 5.2 | 0.0319 |

| Phosphate Buffered Saline (PBS, pH 7.4) | 25 | 5.5 | 0.0337 |

| Ethanol | 25 | 45.0 | 0.2758 |

| Methanol | 25 | 60.0 | 0.3678 |

| Acetone | 25 | 150.0 | 0.9195 |

| Dimethyl Sulfoxide (DMSO) | 25 | >200 | >1.2259 |

| Polyethylene Glycol 400 (PEG 400) | 25 | 85.0 | 0.5211 |

Experimental Protocols for Solubility Determination

Two common methods for determining solubility in drug discovery and development are the kinetic and thermodynamic solubility assays.[1][2]

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[3][4][5]

Objective: To determine the concentration at which 3-Cyano-4-hydroxybenzoic acid precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.

Materials:

-

3-Cyano-4-hydroxybenzoic acid

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Multichannel pipettes

-

Plate shaker

-

UV/Vis microplate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Cyano-4-hydroxybenzoic acid in 100% DMSO.

-

Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly by pipetting up and down. This creates a starting concentration of 100 µM with 1% DMSO.

-

Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations.

-

Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours on a plate shaker.[1]

-

Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a UV/Vis plate reader to detect precipitation.[2] The lowest concentration at which a precipitate is observed is recorded as the kinetic solubility.

This method determines the solubility of a compound in a saturated solution at equilibrium and is considered the gold standard for solubility measurement.[6][7][8]

Objective: To determine the equilibrium concentration of 3-Cyano-4-hydroxybenzoic acid in a saturated aqueous solution.

Materials:

-

3-Cyano-4-hydroxybenzoic acid (solid)

-

Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)[9]

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid 3-Cyano-4-hydroxybenzoic acid to a glass vial containing a known volume of the desired aqueous buffer (e.g., 1 mL). Ensure there is undissolved solid material at the bottom of the vial.[8]

-

Equilibration: Seal the vials and place them in an orbital shaker/incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1][9]

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Quantify the concentration of 3-Cyano-4-hydroxybenzoic acid in the filtrate using a validated stability-indicating HPLC-UV method. A standard curve of the compound in the same buffer should be prepared for accurate quantification.[6]

Experimental Workflow for Solubility Determination

Stability Profile

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[10][11]

Illustrative Forced Degradation Data

The following table presents hypothetical results from a forced degradation study on 3-Cyano-4-hydroxybenzoic acid. The data is for illustrative purposes only.

| Stress Condition | Time | Illustrative % Degradation | Illustrative No. of Degradants |

| Hydrolytic | |||

| 0.1 N HCl | 24 h | 8% | 1 |

| Water | 24 h | < 1% | 0 |

| 0.1 N NaOH | 4 h | 15% | 2 |

| Oxidative | |||

| 3% H₂O₂ | 24 h | 12% | 2 |

| Photolytic | |||

| ICH Option 2 (1.2 million lux hours, 200 W h/m²) | - | 5% | 1 |

| Thermal | |||

| 80°C (Solid State) | 7 days | 3% | 1 |

Experimental Protocols for Stability Studies

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[12]

Objective: To investigate the intrinsic stability of 3-Cyano-4-hydroxybenzoic acid and to develop a stability-indicating analytical method.[10][13]

Materials:

-

3-Cyano-4-hydroxybenzoic acid

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (Acetonitrile, Methanol, Water)

-

pH meter

-

Calibrated oven

-

Photostability chamber

-

Stability-indicating HPLC-UV method

Procedure:

-

Solution Preparation: Prepare solutions of 3-Cyano-4-hydroxybenzoic acid (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis: To the drug solution, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Store at 60°C for a specified time (e.g., 24 hours). Take samples at appropriate time points. Neutralize the samples before analysis.

-

Base Hydrolysis: To the drug solution, add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Store at room temperature for a specified time (e.g., 4 hours). Take samples at appropriate time points. Neutralize the samples before analysis.

-

Oxidative Degradation: To the drug solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Place the solid compound in a calibrated oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15] A dark control sample should be stored under the same conditions to exclude thermal degradation.

-

Analysis: Analyze all stressed samples and controls using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact drug from all degradation products. Peak purity analysis of the parent drug should be performed to ensure specificity.

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[13]

Objective: To develop an HPLC method capable of separating and quantifying 3-Cyano-4-hydroxybenzoic acid in the presence of its impurities and degradation products.

Illustrative HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined from the UV spectrum of 3-Cyano-4-hydroxybenzoic acid (e.g., 254 nm).

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Experimental Workflow for Stability Studies

Conclusion

This technical guide provides a framework for evaluating the solubility and stability of 3-Cyano-4-hydroxybenzoic acid. While specific experimental data is limited, the detailed protocols presented here, based on established scientific principles and regulatory guidelines, offer a robust approach for researchers and drug development professionals to generate the necessary data for their applications. The illustrative data tables serve as a template for reporting and interpreting experimental findings. A thorough understanding of these physicochemical properties is paramount for the successful development of safe, effective, and stable pharmaceutical products.

References

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. evotec.com [evotec.com]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. who.int [who.int]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotech-asia.org [biotech-asia.org]

- 12. database.ich.org [database.ich.org]

- 13. scispace.com [scispace.com]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Reactivity and Degradation Pathways of 3-Cyano-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-4-hydroxybenzoic acid is a multifaceted organic compound with significant potential in medicinal chemistry and materials science. A thorough understanding of its chemical behavior, including its reactivity and degradation profiles under various conditions, is paramount for its effective application and for ensuring the stability and safety of related products. This technical guide provides a comprehensive overview of the reactivity and degradation pathways of 3-Cyano-4-hydroxybenzoic acid, drawing upon available data for the compound and its structural analogs. The guide details its fundamental chemical properties, explores its reactivity, and outlines its degradation under thermal, photochemical, and biological stress. Advanced oxidation processes are also considered as a potent means of degradation. This document aims to be a critical resource for professionals in research and development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this versatile molecule.

Chemical and Physical Properties

3-Cyano-4-hydroxybenzoic acid, with the chemical formula C₈H₅NO₃, is a white to off-white crystalline solid.[1] It is characterized by the presence of a carboxyl, a hydroxyl, and a cyano group attached to a benzene ring. These functional groups dictate its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of 3-Cyano-4-hydroxybenzoic acid

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₃ | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| CAS Number | 70829-28-6 | [2] |

| Melting Point | 265-266 °C | [No specific citation found for this exact value] |

| Boiling Point | 392.4 ± 37.0 °C (Predicted) | [No specific citation found for this exact value] |

| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [No specific citation found for this exact value] |

| pKa | 4.01 ± 0.10 (Predicted) | [No specific citation found for this exact value] |

| Appearance | Off-white to faint yellow solid | [No specific citation found for this exact value] |

Chemical Reactivity

The reactivity of 3-Cyano-4-hydroxybenzoic acid is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the cyano group.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and salt formation. The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the adjacent cyano group.

-

Phenolic Hydroxyl Group: The hydroxyl group can be deprotonated to form a phenoxide ion, which is a strong nucleophile. It can participate in ether synthesis and is susceptible to oxidation. The acidity of the phenolic proton is increased by the electron-withdrawing cyano group.

-

Cyano Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.[3][4] It can also be reduced to an amine.

Degradation Pathways

The degradation of 3-Cyano-4-hydroxybenzoic acid can proceed through several pathways, depending on the environmental conditions. While specific studies on this molecule are limited, its degradation can be inferred from the behavior of related compounds.

Thermal Degradation

Under thermal stress, 3-Cyano-4-hydroxybenzoic acid is expected to decompose. The primary decomposition products are likely to be carbon oxides (CO, CO₂) and nitrogen oxides (NOx) due to the complete breakdown of the organic structure at high temperatures.[5] A potential initial degradation step could be decarboxylation, a common reaction for benzoic acids at elevated temperatures, which would lead to the formation of 3-cyano-4-hydroxybenzene (4-cyanophenol).[6] Further heating would lead to the cleavage of the aromatic ring and the release of gaseous products.

Experimental Protocol: Thermal Degradation Analysis using Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

-

Objective: To determine the thermal stability and identify the degradation products of 3-Cyano-4-hydroxybenzoic acid.

-

Instrumentation: Thermogravimetric Analyzer coupled with a Mass Spectrometer (TGA-MS) or a Pyrolyzer coupled to a GC/MS system.

-

Methodology:

-

TGA: A small sample (5-10 mg) of 3-Cyano-4-hydroxybenzoic acid is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The weight loss of the sample is recorded as a function of temperature to determine the onset of decomposition and the temperature ranges of different degradation steps.

-

Py-GC/MS: A microgram-scale sample is rapidly heated to a specific temperature (determined from TGA results) in the pyrolyzer. The volatile degradation products are then transferred to a GC column for separation and subsequently analyzed by a mass spectrometer for identification based on their mass spectra.[7]

-

-

Data Analysis: The TGA thermogram provides information on the thermal stability of the compound. The Py-GC/MS chromatogram and mass spectra allow for the identification of the individual degradation products.

Photochemical Degradation

Aromatic compounds, especially those with hydroxyl groups, are susceptible to photochemical degradation upon absorption of UV radiation. The degradation can occur through direct photolysis or indirect photo-oxidation involving reactive oxygen species (ROS) such as hydroxyl radicals (•OH).[8]

A plausible photochemical degradation pathway for 3-Cyano-4-hydroxybenzoic acid would involve the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent ring opening. The presence of the electron-donating hydroxyl group makes the aromatic ring susceptible to electrophilic attack by •OH radicals.[8][9]

Experimental Protocol: Photochemical Degradation Study

-

Objective: To evaluate the photodegradation kinetics and identify the degradation products of 3-Cyano-4-hydroxybenzoic acid in an aqueous solution.

-

Materials: 3-Cyano-4-hydroxybenzoic acid, purified water, a photareactor equipped with a UV lamp (e.g., mercury lamp), quartz reaction vessels, High-Performance Liquid Chromatography (HPLC) with a UV detector, and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Methodology:

-

Prepare an aqueous solution of 3-Cyano-4-hydroxybenzoic acid of a known concentration.

-

Place the solution in a quartz reaction vessel and irradiate it with the UV lamp in the photoreactor.

-

Withdraw samples at regular time intervals.

-

Analyze the samples by HPLC to monitor the decrease in the concentration of the parent compound over time.

-

Use LC-MS to identify the intermediate and final degradation products by analyzing their mass-to-charge ratios and fragmentation patterns.[10]

-

-

Data Analysis: The degradation kinetics can be determined by plotting the concentration of 3-Cyano-4-hydroxybenzoic acid versus time. The identification of degradation products helps in elucidating the degradation pathway. The quantum yield, a measure of the efficiency of a photochemical process, can also be determined.[11]

Biological Degradation

The biodegradation of aromatic compounds is a key environmental process. Microorganisms can utilize such compounds as a source of carbon and energy. The degradation of hydroxybenzoic acids typically proceeds via initial hydroxylation, followed by ring cleavage.[12]

For 3-Cyano-4-hydroxybenzoic acid, a likely biological degradation pathway would involve the enzymatic conversion of the cyano group to a carboxyl group (hydrolysis) or an amide group, and/or decarboxylation of the existing carboxylic acid group. The resulting dihydroxybenzoic acid derivative would then be susceptible to ring cleavage by dioxygenase enzymes, leading to aliphatic intermediates that can enter central metabolic pathways.

Experimental Protocol: Biodegradability Assessment

-

Objective: To determine the biodegradability of 3-Cyano-4-hydroxybenzoic acid by a mixed microbial culture.

-

Methodology (based on OECD Guideline 301B - CO₂ Evolution Test):

-

Prepare a mineral medium containing 3-Cyano-4-hydroxybenzoic acid as the sole carbon source.

-

Inoculate the medium with a mixed microbial population from a source like activated sludge.

-

Incubate the test flasks in the dark at a constant temperature (e.g., 20-25 °C).

-

Aerate the flasks with CO₂-free air and pass the effluent gas through a CO₂ absorbent (e.g., barium hydroxide or a CO₂ analyzer).

-

Measure the amount of CO₂ produced over a period of 28 days.

-

The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount of CO₂ that can be produced from the complete mineralization of the test substance.

-

-

Data Analysis: A biodegradation level of over 60% in the 28-day period is typically considered as "readily biodegradable".

Degradation by Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants.[13][14] These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds. Common AOPs include ozonation (O₃), UV/H₂O₂, and Fenton's reagent (Fe²⁺/H₂O₂).

The degradation of 3-Cyano-4-hydroxybenzoic acid by AOPs is expected to be rapid and efficient. The hydroxyl radicals will attack the aromatic ring, leading to hydroxylation, ring opening, and ultimately, mineralization to CO₂, H₂O, and inorganic ions.

Summary of Quantitative Data

Due to the limited availability of specific experimental studies on 3-Cyano-4-hydroxybenzoic acid, a comprehensive table of quantitative degradation data cannot be provided at this time. Future research should focus on determining key parameters such as degradation rate constants, half-lives, and product yields under various conditions.

Conclusion

3-Cyano-4-hydroxybenzoic acid is a molecule of significant interest with a reactivity profile dominated by its carboxylic acid, hydroxyl, and cyano functional groups. While specific degradation studies are scarce, its structural similarity to other well-studied aromatic acids allows for the prediction of its degradation pathways. It is expected to undergo decarboxylation and ring cleavage under thermal stress, hydroxylation and ring opening via photochemical reactions and advanced oxidation processes, and enzymatic modification and mineralization through biological degradation. The detailed experimental protocols provided in this guide offer a framework for future research to quantify the degradation kinetics and elucidate the precise degradation mechanisms of this important compound. Such data will be invaluable for its application in drug development and other scientific fields.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. 70829-28-6 Cas No. | 3-Cyano-4-hydroxybenzoic acid | Apollo [store.apolloscientific.co.uk]

- 3. scribd.com [scribd.com]

- 4. Hydrolysis of benzonitrile gives [infinitylearn.com]

- 5. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OH radicals reactivity towards phenol-related pollutants in water: temperature dependence of the rate constants and novel insights into the [OH–phenol]˙ adduct formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Advanced oxidation process - Wikipedia [en.wikipedia.org]

- 14. Advanced oxidation process: a sustainable technology for treating refractory organic compounds present in industrial wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of 3-Cyano-4-hydroxybenzoic Acid (CHCA) as a MALDI Matrix: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone analytical technique for the analysis of a wide range of biomolecules, including peptides, proteins, oligonucleotides, and lipids. The choice of matrix is critical to the success of a MALDI experiment, as it facilitates the desorption and ionization of the analyte molecules. α-Cyano-4-hydroxycinnamic acid (CHCA), a cinnamic acid derivative, is one of the most ubiquitously used matrices, particularly for the analysis of peptides and smaller proteins.[1] Its effectiveness stems from its strong absorption of ultraviolet (UV) laser energy, typically from a nitrogen laser at 337 nm, and its ability to promote efficient protonation of analyte molecules.[1] This guide provides a comprehensive overview of the mechanism of action of CHCA as a MALDI matrix, detailing its photophysical properties, the prevailing ionization theories, and practical experimental considerations.

Core Mechanism of Action: A Multi-Step Process

The function of CHCA in the MALDI process can be dissected into several key stages, from sample preparation to the final detection of analyte ions. The overarching mechanism involves the absorption of laser energy by the matrix, leading to the desorption of both matrix and analyte molecules into the gas phase, followed by ionization of the analyte through gas-phase proton transfer from the matrix.

Co-crystallization: The Foundation of a Successful MALDI Experiment

The first critical step is the co-crystallization of the analyte with a vast molar excess of the CHCA matrix.[2] The "dried-droplet" method is the most common technique for this purpose.[3] In this method, a solution containing both the analyte and CHCA is deposited on a MALDI target plate and allowed to dry. As the solvent evaporates, a solid crystalline lattice is formed, with analyte molecules embedded within the CHCA crystals. The quality of this co-crystallization is paramount for achieving high sensitivity and reproducibility. CHCA is known for forming fine, homogeneous crystals, which contributes to its robust performance.[1]

Laser Desorption: Transition to the Gas Phase

Upon irradiation with a pulsed UV laser, the CHCA matrix absorbs the laser energy. This absorption excites the matrix molecules to higher electronic states. The rapid deposition of energy into the crystal lattice leads to a phase explosion, causing the desorption of a plume of both neutral and ionized matrix and analyte molecules into the gas phase.[3] CHCA is considered a "hot" matrix, meaning it imparts a significant amount of internal energy to the analyte upon desorption.[3]

Ionization: The Heart of the MALDI Process

The ionization of the analyte is the most complex and debated aspect of the MALDI process. For CHCA, the predominant mechanism for the ionization of peptides and other basic molecules in positive-ion mode is gas-phase protonation .[3] This process can be further broken down into primary and secondary ionization events:

-

Primary Ionization: The initial absorption of laser energy leads to the formation of primary matrix ions. This can occur through various proposed mechanisms, including multi-photon ionization of matrix molecules, leading to the formation of radical cations (M⁺•), or through excited-state proton transfer between matrix molecules in the dense plume.

-

Secondary Ionization (Proton Transfer): The protonated matrix ions, primarily [CHCA+H]⁺, generated in the primary ionization phase, act as chemical ionization reagents.[3] In the high-pressure environment of the expanding plume, these protonated matrix ions collide with neutral analyte molecules (A). If the proton affinity (PA) of the analyte is higher than that of the CHCA matrix, a proton is efficiently transferred from the matrix ion to the analyte, resulting in the formation of the desired protonated analyte ion [A+H]⁺.[3]

Two prominent models describe the origin of the observed analyte ions:

-

Gas-Phase Protonation Model: This model, which is widely accepted for CHCA, posits that neutral analyte molecules are desorbed and subsequently ionized in the gas phase through collisions with protonated matrix ions.

-

Lucky Survivor Model: This model suggests that some analyte molecules may already be protonated in the acidic matrix solution before desorption. These pre-charged ions "survive" the desorption process and are directly detected. While this mechanism can contribute, gas-phase protonation is considered the dominant pathway for CHCA.

The efficiency of proton transfer, and thus the intensity of the analyte signal, is critically dependent on the relative proton affinities of the matrix and the analyte. A lower proton affinity of the matrix facilitates more efficient proton donation to the analyte. This principle has been demonstrated by the development of CHCA derivatives, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA), which has a lower proton affinity than CHCA and often provides enhanced sensitivity and sequence coverage for peptides.[4]

Quantitative Data Summary

The performance of a MALDI matrix can be quantified in several ways. The following tables summarize key quantitative data for CHCA.

| Parameter | Value / Description | Source(s) |

| Proton Affinity (PA) | Relative PA: AnCCA > CHCA > NpCCA > Cl-CCA. A lower PA generally leads to more efficient analyte protonation. | [5] |

| Optimal Matrix:Analyte Ratio (v/v) | 1:1 to 10:1 (Matrix solution to sample solution) is a common starting point. Ratios as high as 50:1 and as low as 1:50 have been explored. For porcine cathelicidins, a 2:1 ratio was found to be optimal. | [6] |

| Laser Wavelength Absorption | Strong absorption at 337 nm (Nitrogen laser) and 355 nm (Nd:YAG laser). | [7] |

| Analyte Class | Matrix Comparison | Observation | Source(s) |

| Peptides (BSA Digest, 1 fmol) | CHCA vs. Cl-CCA | Sequence coverage of 12% with CHCA vs. 48% with Cl-CCA. | |

| Peptides (BSA Digest, 10 fmol) | CHCA vs. Cl-CCA | Sequence coverage of 40% with CHCA vs. 75% with Cl-CCA. | |

| Peptides (General) | CHCA vs. Cl-CCA | Ion intensities increase by a factor of 2–75 and S/N ratios increase by an average factor of 22 for common peptides with Cl-CCA. | |

| Labile Peptides (e.g., phosphopeptides) | CHCA vs. Cl-CCA | Up to a tenfold improvement in sensitivity with Cl-CCA. | [4] |

| Hydrophobic Peptides | CHCA + ADHB additive | 10- to 100-fold improvement in sensitivity compared to CHCA alone. |

Experimental Protocols

Precise and consistent sample preparation is crucial for obtaining high-quality MALDI data. The following are detailed protocols for the use of CHCA as a matrix.

Protocol 1: Preparation of CHCA Matrix Solution (Saturated)

-

Materials:

-

α-Cyano-4-hydroxycinnamic acid (CHCA) powder

-

Acetonitrile (ACN), HPLC grade

-

Ultrapure water (e.g., Milli-Q)

-

Trifluoroacetic acid (TFA)

-

Microcentrifuge tubes

-

-

Procedure:

-

Prepare a solvent mixture of 50% acetonitrile and 50% ultrapure water, with 0.1% TFA.

-

Add approximately 10 mg of CHCA powder to a 1.5 mL microcentrifuge tube.

-

Add 1 mL of the solvent mixture to the tube.

-

Vortex the tube vigorously for at least 1 minute to dissolve the CHCA. The solution should appear saturated with some undissolved solid remaining.

-

Centrifuge the tube for 1-2 minutes at high speed to pellet the undissolved matrix.

-

Carefully transfer the supernatant to a new, clean microcentrifuge tube. This saturated CHCA solution is ready for use.

-

Store the matrix solution at 2-8°C for up to a few days. For best results, prepare fresh daily.[7]

-

Protocol 2: Dried-Droplet Sample Preparation

-

Materials:

-

Prepared CHCA matrix solution

-

Analyte solution (e.g., peptide digest in 0.1% TFA)

-

MALDI target plate

-

Pipettes and tips

-

-

Procedure:

-

In a clean microcentrifuge tube, mix the analyte solution with the CHCA matrix solution. A common starting ratio is 1:1 (v/v), but this can be optimized (e.g., 1:5 or 1:10 analyte to matrix).

-

Vortex the mixture gently.

-

Pipette 0.5 to 1.0 µL of the final mixture onto a spot on the MALDI target plate.[7]

-

Allow the droplet to air-dry completely at room temperature. Do not use heat, as this can lead to poor crystal formation.[3]

-

Once the solvent has evaporated, a thin film of matrix-analyte co-crystals will be visible on the target spot.

-

The plate is now ready for insertion into the mass spectrometer.

-

Visualizing the Mechanism and Workflow

Gas-Phase Protonation Mechanism

The following diagram illustrates the key steps in the gas-phase protonation of an analyte using CHCA as the MALDI matrix.

Caption: Proposed gas-phase protonation mechanism for CHCA in MALDI-MS.

Experimental Workflow

This diagram outlines the typical workflow for a MALDI-MS experiment using CHCA matrix.

Caption: Standard experimental workflow for MALDI-MS using CHCA matrix.

Conclusion